molecular formula C19H20N2O3S2 B2594503 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide CAS No. 895445-75-7

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide

Cat. No. B2594503
CAS RN: 895445-75-7
M. Wt: 388.5
InChI Key: OVADVMFGEMVPFO-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide” is a chemical compound with the CAS Number: 61627-58-5 . It has a molecular weight of 235.33 . The compound is a white to off-white solid and is stored in a refrigerator .


Synthesis Analysis

The compound has been synthesized using simple, convenient transformations and cheap, commercially available reagents . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .


Molecular Structure Analysis

The InChI Code for the compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) .


Chemical Reactions Analysis

The compound has been used as a precursor in the synthesis of various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The reaction pathways include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 235.33 . The compound is stored in a refrigerator .

Mechanism of Action

The compound’s anti-inflammatory potency was evaluated in silico using molecular docking . The docking studies suggest that the compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor .

Safety and Hazards

The compound has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H302 . Precautionary statements include P280, P305, P338, and P351 .

Future Directions

The compound has shown potential as a pharmacological agent, particularly as a possible 5-LOX inhibitor . This suggests that it could be of interest for further structure optimization and in-depth studies .

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-13-6-8-14(9-7-13)26(23,24)11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)25-19/h6-9H,2-5,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVADVMFGEMVPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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